

Application Note: Bioorthogonal "Click-and-Release" ADC Linkers Using 1-Hydroxypiperazine

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Compound of Interest

Compound Name: 1-hydroxypiperazine

CAS No.: 69395-49-9

Cat. No.: B3193235

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Executive Summary

This guide details the protocol for utilizing **1-hydroxypiperazine** as a critical nucleophilic handle in the synthesis of chemically cleavable Antibody-Drug Conjugates (ADCs). Unlike traditional linkers that rely on enzymatic degradation (e.g., cathepsin B) or acidic hydrolysis, the **1-hydroxypiperazine** moiety enables a "Click-and-Release" strategy.

This system creates an enamine N-oxide linker via bioorthogonal hydroamination with a cyclooctyne. The resulting conjugate is stable in circulation but releases the payload upon the addition of a chemical trigger (diboron reagents), offering precise, user-controlled drug release independent of cellular uptake mechanisms.

Chemical Basis & Mechanism[1]

The Role of 1-Hydroxypiperazine

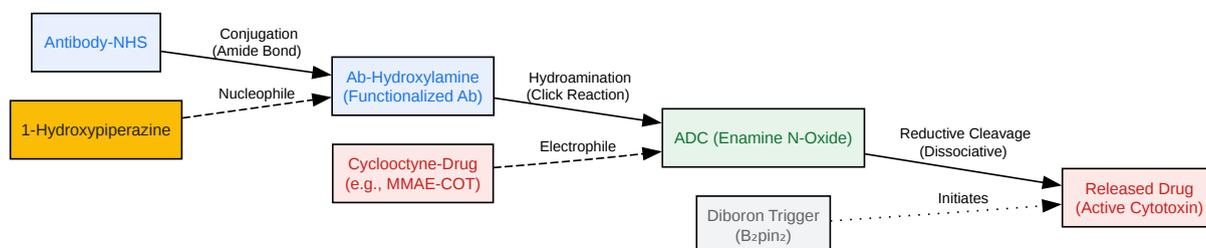
1-Hydroxypiperazine (N-hydroxypiperazine) acts as a cyclic hydroxylamine. In the context of ADCs, it serves as the "associative" component that reacts with an electron-deficient alkyne (typically a cyclooctyne) to form a stable linkage.

- Function: Precursor for the Enamine N-Oxide linkage.

- Key Advantage: The cyclic structure prevents premature Cope elimination, a common instability issue with linear hydroxylamines.
- Reactivity: Undergoes rapid, regioselective hydroamination with cyclooctynes at physiological pH.

The "Click-and-Release" Pathway

The power of this system lies in its reversibility. The conjugation forms an enamine N-oxide. Upon exposure to a diboron reagent (e.g., B₂pin₂), the N-oxide is reduced, triggering a cascade that cleaves the linker and releases the payload.



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Figure 1: The Click-and-Release workflow. **1-Hydroxypiperazine** is installed on the antibody, reacting with a cyclooctyne-drug to form the ADC. Release is triggered chemically.^{[1][2]}

Experimental Protocol

Materials Required

- Antibody: IgG1 (e.g., Trastuzumab), 10 mg/mL in PBS.
- Linker Precursor: **1-Hydroxypiperazine** (synthesized from N-Boc-piperazine via oxidation/Cope elimination or commercial source).
- Crosslinker: Bifunctional NHS-ester (e.g., 6-maleimidohexanoic acid NHS ester if using cysteine coupling, or direct NHS-ester of the piperazine derivative).

- Payload: Cyclooctyne-modified toxin (e.g., MMAE-COT).
- Trigger: Bis(pinacolato)diboron (B_2pin_2).
- Buffer: PBS (pH 7.4), EDTA (1 mM).

Step 1: Functionalization of Antibody with 1-Hydroxypiperazine

Rationale: We must install the hydroxylamine handle onto the antibody surface. This is typically done by reacting surface lysines or reduced cysteines with a linker containing the **1-hydroxypiperazine** moiety.

Protocol (Lysine Conjugation Route):

- Preparation: Dissolve the **1-hydroxypiperazine**-carboxylic acid derivative (activated as an NHS ester) in dry DMSO to 10 mM.
- Conjugation: Add the NHS-linker to the antibody solution (5 mg/mL in PBS, pH 7.4) at a molar excess of 10-20 equivalents.
- Incubation: Incubate at Room Temperature (RT) for 1 hour with gentle rocking.
- Purification: Remove excess small molecules using a Zeba Spin Desalting Column (7K MWCO) equilibrated with PBS.
- Validation: Verify the Drug-Linker ratio (in this case, "Linker-Antibody Ratio") using ESI-MS. You should see a mass shift corresponding to the linker addition.

Step 2: Bioorthogonal Hydroamination (ADC Formation)

Rationale: The hydroxylamine-functionalized antibody reacts with the cyclooctyne-drug. This reaction is spontaneous and does not require catalysts.

- Reaction: Add Cyclooctyne-MMAE (dissolved in DMSO) to the functionalized antibody (from Step 3.2) at 5-10 molar equivalents relative to the antibody.
- Conditions: Incubate at RT for 4–16 hours in PBS.

- Note: The reaction rate is governed by the specific cyclooctyne strain.
- Quenching: (Optional) Add excess low-molecular-weight hydroxylamine or azide to scavenge unreacted cyclooctyne, though purification is usually sufficient.
- Purification: Perform Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to remove free drug.
- Storage: Store the ADC at -80°C. The enamine N-oxide is stable in plasma.

Step 3: Chemically Triggered Release (In Vitro Assay)

Rationale: To verify the "Release" mechanism, we use a diboron reagent to reduce the N-oxide.

- Setup: Dilute ADC to 2 mg/mL in cell culture media or PBS.
- Trigger Addition: Add B₂pin₂ (dissolved in DMSO) to a final concentration of 50–200 μM.
- Incubation: Incubate at 37°C.
- Monitoring: Aliquot samples at t=0, 1h, 4h, and 24h. Analyze by RP-HPLC to detect the release of free MMAE and the disappearance of the intact ADC peak.

Quality Control & Characterization

| Method | Parameter | Acceptance Criteria |
|---------------|----------------------|--|
| HIC-HPLC | Hydrophobicity / DAR | Distinct peaks for DAR 0, 2, 4, 6. <5% Aggregates. |
| SEC-HPLC | Aggregation | >95% Monomer. 1-hydroxypiperazine is hydrophilic, often improving solubility compared to greasy linkers. |
| LC-MS (Q-TOF) | Mass / Identity | Mass error < 50 ppm. Confirm presence of Enamine N-Oxide adduct. |
| Endotoxin | Safety | < 0.1 EU/mg (for in vivo use). |

Troubleshooting & Critical Parameters

Oxidation Sensitivity

- Issue: **1-Hydroxypiperazine** can oxidize to a nitroxyl radical or nitronone if mishandled before conjugation.
- Solution: Store the **1-hydroxypiperazine** precursor under inert atmosphere (Argon/Nitrogen) and protect from light. Use degassed buffers during the initial conjugation step.

Reaction Kinetics

- Issue: Slow hydroamination.
- Solution: Increase the concentration of the antibody (up to 10 mg/mL) to drive second-order kinetics. Ensure the cyclooctyne has sufficient ring strain (e.g., BCN or DIBO derivatives).

Premature Release

- Issue: Drug release without trigger.
- Solution: This suggests the enamine N-oxide is unstable. Ensure you are using **1-hydroxypiperazine** (cyclic) and not a linear dialkylhydroxylamine. The cyclic constraint is essential to prevent spontaneous Cope elimination at 37°C.

References

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Sources

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